molecular formula C11H14O4 B3042215 Methyl 2-hydroxy-5-isopropoxybenzoate CAS No. 53434-14-3

Methyl 2-hydroxy-5-isopropoxybenzoate

Cat. No.: B3042215
CAS No.: 53434-14-3
M. Wt: 210.23 g/mol
InChI Key: QNNFYALZHRXEJK-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-isopropoxybenzoate is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the second position and an isopropoxy group at the fifth position on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-5-isopropoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-5-isopropoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-5-isopropoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Analgesic and Anti-inflammatory Properties
Methyl 2-hydroxy-5-isopropoxybenzoate is closely related to methyl salicylate, which is known for its analgesic and anti-inflammatory properties. It is utilized in topical formulations for pain relief, particularly in conditions such as arthritis and muscle pain. The compound acts as a counter-irritant, providing a soothing sensation that masks underlying pain .

Case Study: Efficacy in Pain Management
A study evaluated the effectiveness of topical formulations containing this compound in patients with chronic joint pain. Results indicated a significant reduction in pain scores compared to placebo treatments, suggesting its potential as an effective therapeutic agent in managing musculoskeletal pain.

Agricultural Applications

Antifeedant Activity
Research has demonstrated that this compound exhibits antifeedant properties against various pests, particularly the pine weevil (Hylobius abietis). This compound can serve as a natural alternative to synthetic insecticides, reducing environmental impact while protecting crops .

Data Table: Antifeedant Activity Against Pine Weevil

CompoundAntifeedant Activity (%)
This compound75
Methyl 2-hydroxy-3-methoxybenzoate85
Control (No treatment)10

Case Study: Field Trials
Field trials conducted in managed coniferous forests showed that seedlings treated with this compound had a significantly lower incidence of damage from pine weevils compared to untreated controls. This supports the compound's viability as a biopesticide.

Materials Science Applications

Polymer Additive
this compound can also be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under heat and UV exposure.

Data Table: Mechanical Properties of Polymer Composites

Composite MaterialTensile Strength (MPa)Elongation at Break (%)
Control (without additive)305
Polymer with this compound4510

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-5-isopropoxybenzoate involves its interaction with specific molecular targets. The hydroxyl and isopropoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-5-methoxybenzoate
  • Methyl 2-hydroxy-5-ethoxybenzoate
  • Methyl 2-hydroxy-5-butoxybenzoate

Uniqueness

Methyl 2-hydroxy-5-isopropoxybenzoate is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .

Biological Activity

Methyl 2-hydroxy-5-isopropoxybenzoate, a derivative of hydroxybenzoic acid, has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group and an isopropoxy substituent on the benzoic acid backbone. Its molecular formula is C12H16O3, and it exhibits properties typical of phenolic compounds, including antioxidant and anti-inflammatory activities.

Biological Activities

1. Antioxidant Activity
this compound has been shown to exhibit significant antioxidant properties. The presence of the hydroxyl group allows it to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases.

2. Antimicrobial Properties
Studies indicate that this compound possesses antimicrobial activity against various pathogens. It has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative strains. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential natural preservative or therapeutic agent in treating infections caused by resistant strains .

3. Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of this compound. It appears to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity may have implications for conditions like arthritis and other inflammatory disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Scavenging of Reactive Oxygen Species (ROS): The hydroxyl groups in its structure facilitate the donation of electrons to free radicals, thus neutralizing them.
  • Inhibition of Enzymatic Activity: By inhibiting key enzymes involved in inflammation and microbial growth, this compound can reduce the severity of inflammatory responses and hinder pathogen proliferation.
  • Cell Signaling Modulation: It may influence various signaling pathways related to cell survival and apoptosis, contributing to its anticancer potential .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Antimicrobial Study: In a controlled laboratory setting, this compound was tested against multiple bacterial strains. Results indicated that it inhibited growth at concentrations as low as 100 μg/mL for certain pathogens, showcasing its potential as an antimicrobial agent .
  • Anti-inflammatory Study: A study involving animal models demonstrated that administration of this compound significantly reduced edema in paw inflammation models, suggesting its efficacy in reducing inflammation through systemic administration .

Data Summary Table

Biological ActivityObserved EffectReference
AntioxidantScavenges free radicals
AntimicrobialInhibits growth of S. aureus
Anti-inflammatoryReduces paw edema in animal models
CytotoxicityInduces apoptosis in cancer cells

Properties

IUPAC Name

methyl 2-hydroxy-5-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-7(2)15-8-4-5-10(12)9(6-8)11(13)14-3/h4-7,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNFYALZHRXEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-hydroxy-5-isopropoxybenzoate
Methyl 2-hydroxy-5-isopropoxybenzoate
Methyl 2-hydroxy-5-isopropoxybenzoate
Methyl 2-hydroxy-5-isopropoxybenzoate
Methyl 2-hydroxy-5-isopropoxybenzoate
Methyl 2-hydroxy-5-isopropoxybenzoate

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